molecular formula C9H6BrNO2 B1410446 4-Bromo-3-cyano-2-methylbenzoic acid CAS No. 1805519-40-7

4-Bromo-3-cyano-2-methylbenzoic acid

Cat. No. B1410446
M. Wt: 240.05 g/mol
InChI Key: QSRQCASTFGBHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-cyano-2-methylbenzoic acid, also known as 4-bromo-3-cyanobenzoic acid, is a type of organic compound that has a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used for a variety of purposes, such as in the synthesis of new compounds, in the study of biochemical and physiological processes, and in the development of new drugs.

Scientific Research Applications

4-Bromo-3-cyano-2-methylbenzoic acid has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzamide, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoyl chloride, and 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzothiazole. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell cycle progression, and the regulation of cell proliferation. In addition, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid has been used in the development of new drugs, such as anticancer drugs and anti-inflammatory drugs.

Mechanism Of Action

The mechanism of action of 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to a variety of biochemical and physiological effects. For example, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid has been shown to affect the expression of certain genes, which can lead to changes in cell cycle progression and cell proliferation.

Biochemical And Physiological Effects

4-Bromo-3-cyano-2-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid has been shown to affect the expression of certain genes, which can lead to changes in cell cycle progression and cell proliferation. Furthermore, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid has been shown to have anti-inflammatory and anticancer effects.

Advantages And Limitations For Lab Experiments

4-Bromo-3-cyano-2-methylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in a variety of conditions. In addition, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid has a wide range of applications in scientific research, which makes it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments. For example, 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid is toxic and should be handled with caution. In addition, it is not soluble in water and is not very soluble in organic solvents, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 4-Bromo-3-cyano-2-methylbenzoic acidano-2-methylbenzoic acid. One potential direction is to continue to study its mechanism

properties

IUPAC Name

4-bromo-3-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-6(9(12)13)2-3-8(10)7(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRQCASTFGBHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyano-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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